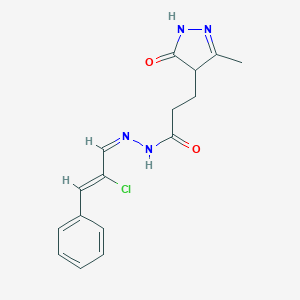![molecular formula C19H12ClFN2O2S2 B380080 3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methoxy-1-benzothiophene-2-carboxamide CAS No. 371132-61-5](/img/structure/B380080.png)
3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methoxy-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methoxy-1-benzothiophene-2-carboxamide” is a complex organic compound . The compound is synthesized by reacting two precursors under Hantzsch thiazole synthesis conditions .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . The reaction is carried out by refluxing a mixture of these two compounds in ethanol solvent in the absence of a catalyst .
Molecular Structure Analysis
The molecular structure of this compound includes a 3-chloro-4-fluorophenyl moiety, a 1,3-thiazol-2-yl moiety, and a 6-methoxy-1-benzothiophene-2-carboxamide moiety . The presence of chlorine and fluorine in the molecule has been confirmed by isotopic peak analysis .
Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it has been used in the synthesis of gefitinib, a drug used in the treatment of certain types of cancer . It has also been used in the synthesis of new small compounds incorporating the 3-chloro-4-fluorophenyl fragment into distinct chemotypes .
Physical and Chemical Properties Analysis
The compound is a solid at room temperature . Its boiling point is approximately 487.3°C at 760 mmHg . The presence of chlorine in the molecule has been confirmed by isotopic peak analysis .
Applications De Recherche Scientifique
Antimicrobial Activity
Several studies have synthesized derivatives of benzothiophene carboxamides, investigating their potential as antimicrobial agents. For instance, new series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates were synthesized and evaluated for their anti-microbial activity, showcasing the versatility of benzothiophene derivatives in developing antimicrobial compounds (Spoorthy et al., 2021). Additionally, compounds synthesized from 3-chloro-1-benzothiophene-2-carbonyl chloride have been explored for their antibacterial and antifungal activity, demonstrating the significance of structural modifications in enhancing antimicrobial efficacy (Naganagowda & Petsom, 2011).
Anti-inflammatory Activity
Research has also delved into the anti-inflammatory potential of benzothiophene carboxamide derivatives. For example, a study synthesized novel thiophenes showing significant in-vitro anti-inflammatory activity, highlighting the chloro functional group's importance in the anti-inflammatory action (Deka et al., 2012).
Fluorescence and Sensing Applications
Benzothiophene derivatives have been explored for their fluorescence properties and potential sensing applications. A study on benzothiazole-based aggregation-induced emission luminogens (AIEgens) showed that these compounds could serve as highly sensitive probes for physiological pH sensing, indicating the broad applicability of benzothiophene derivatives in fluorescent probes and sensors (Li et al., 2018).
Mécanisme D'action
While the exact mechanism of action of this compound is not specified in the available literature, compounds with similar structures have been found to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Safety and Hazards
Propriétés
IUPAC Name |
3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-6-methoxy-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN2O2S2/c1-25-12-6-7-13-15(8-12)27-17(16(13)20)18(24)23-19-22-14(9-26-19)10-2-4-11(21)5-3-10/h2-9H,1H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUIWCYVFKTFKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-(3-hydroxybenzylidene)-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B380002.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B380003.png)

![N'-[3-(benzyloxy)benzylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B380006.png)
![N'-[1-(3-methoxyphenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B380007.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B380012.png)
![(2-{(Z)-[({[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B380013.png)

![2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B380024.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-pyridinylmethylene)acetohydrazide](/img/structure/B380025.png)
![N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B380029.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(1-phenylethylidene)acetohydrazide](/img/structure/B380030.png)

![3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-N'-[(3-methyl-2-thienyl)methylene]propanohydrazide](/img/structure/B380032.png)
